molecular formula C10H10FN3O B13732750 7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one

7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one

Cat. No.: B13732750
M. Wt: 207.20 g/mol
InChI Key: YFFUBCJEZYZQBU-UHFFFAOYSA-N
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Description

7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one is a fluorinated quinazoline derivative. Quinazolines are a class of heterocyclic compounds known for their diverse biological activities. The incorporation of a fluorine atom into the quinazoline structure often enhances its biological activity and alters its chemical properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with a fluorinated aldehyde under acidic conditions to form the quinazoline ring. The methylaminomethyl group can be introduced via reductive amination using formaldehyde and methylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances its binding affinity and selectivity for certain targets, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-methylquinoline
  • 7-Fluoro-2-[2-(methylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Uniqueness

7-Fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methylaminomethyl group enhances its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

7-fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H10FN3O/c1-12-5-9-13-8-4-6(11)2-3-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15)

InChI Key

YFFUBCJEZYZQBU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=C(C=CC(=C2)F)C(=O)N1

Origin of Product

United States

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